N-phenethyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

NAPE-PLD inhibition structure-activity relationship phenethyl substitution

This pyrimidinyloxy-piperidine carboxamide is a structurally distinct NAPE-PLD inhibitor featuring a unique phenethyl urea tail and 3-pyrimidinyloxy substitution — a pharmacophore not interchangeable with LEI-401 or N-benzhydryl analogues. SAR evidence confirms that minor N-substituent alterations drastically shift binding affinity, selectivity, and brain penetration. Deploy this compound as an orthogonal chemical probe alongside LEI-401 to generate comparative IC₅₀ datasets, validate on-target NAE reduction in Neuro-2a/HEK293T models, and establish PK/PD relationships for the phenethyl-substituted chemotype. Direct experimental profiling is mandatory before use. Request a quote for immediate procurement.

Molecular Formula C18H22N4O2
Molecular Weight 326.4
CAS No. 2034399-75-0
Cat. No. B2742622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenethyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide
CAS2034399-75-0
Molecular FormulaC18H22N4O2
Molecular Weight326.4
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)NCCC2=CC=CC=C2)OC3=NC=NC=C3
InChIInChI=1S/C18H22N4O2/c23-18(20-11-8-15-5-2-1-3-6-15)22-12-4-7-16(13-22)24-17-9-10-19-14-21-17/h1-3,5-6,9-10,14,16H,4,7-8,11-13H2,(H,20,23)
InChIKeyMGBZBJIULWOOCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-phenethyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide (CAS 2034399-75-0): A Pyrimidinyloxy-Piperidine Probe for NAPE-PLD Research


N-phenethyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide (CAS 2034399-75-0) is a synthetic small molecule belonging to the pyrimidinyloxy-piperidine carboxamide class. This compound has been identified as a putative inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme critical for the biosynthesis of endocannabinoid signaling lipids including anandamide [1]. The molecule shares a core pharmacophore with the well-characterized NAPE-PLD inhibitor LEI-401, which was developed through systematic structure–activity relationship (SAR) studies of pyrimidine-4-carboxamide analogues [2]. As a tool compound candidate for modulating endocannabinoid tone in cellular and in vivo models, it represents a structurally distinct member of this chemotype with potential utility in dissecting NAPE-PLD-dependent pathways.

Why NAPE-PLD Inhibitor Selection Cannot Rely on Generic Substitution: The Case for Target Compound-Specific Evaluation of N-phenethyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide


NAPE-PLD inhibitors within the pyrimidine-carboxamide class exhibit pronounced sensitivity to N-substituent modifications, making generic interchange between in-class analogues unreliable. SAR studies on LEI-401 revealed that conformational restriction of the N-methylphenethylamine moiety to (S)-3-phenylpiperidine improved inhibitory potency 3-fold, while a morpholine-to-hydroxypyrrolidine swap further enhanced activity by an additional 10-fold [1]. These findings demonstrate that even minor alterations in the N-substituent or linker region can drastically alter binding affinity, selectivity, and pharmacokinetic properties. Consequently, N-phenethyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide—with its unique phenethyl urea tail and 3-pyrimidinyloxy substitution pattern—is expected to exhibit a distinct pharmacological fingerprint that cannot be extrapolated from data on LEI-401, N-benzhydryl, or N-phenyl analogues. Direct experimental profiling is indispensable for any study requiring precise pharmacological control of NAPE-PLD activity.

Quantitative Differentiation Evidence for N-phenethyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide vs. In-Class Comparators


N-Substituent Impact on NAPE-PLD Inhibitory Potency: Class-Level SAR Inference

The NAPE-PLD inhibitory potency of pyrimidine-4-carboxamide analogues is highly dependent on the N-substituent. In the LEI-401 optimization series, replacing the morpholine group with (S)-3-hydroxypyrrolidine while maintaining the constrained (S)-3-phenylpiperidine yielded a Ki of 27 nM for human NAPE-PLD. Crucially, the (R)-enantiomer of the phenylpiperidine (compound 9) was 3-fold less active (Ki = 94 nM), underscoring the critical role of stereochemistry and substituent geometry [1]. Although N-phenethyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide lacks a direct binding measurement in the published literature, its flexible phenethyl tethered via a urea linkage is structurally distinct from both the constrained phenylpiperidine in LEI-401 and the N-methylphenethylamine in the initial hit, placing it at a unique SAR coordinate within this chemotype. Users should anticipate divergent potency relative to LEI-401.

NAPE-PLD inhibition structure-activity relationship phenethyl substitution

Lipophilicity and Predicted CNS Permeability Differentiation Against LEI-401

LEI-401 was specifically optimized to reduce lipophilicity (cLogP ~2.5) via incorporation of a hydroxylpyrrolidine group, enabling CNS activity with a brain-to-plasma ratio of approximately 0.3 in mice [1]. The molecular structure of N-phenethyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide (predicted cLogP ~3.2) lacks the hydroxylpyrrolidine polar functionality and instead introduces an additional aromatic phenethyl group, which is anticipated to increase lipophilicity and alter both tissue distribution and free fraction relative to LEI-401. While this compound may retain CNS penetration potential based on its physicochemical profile, its pharmacokinetic behavior is expected to be measurably different from LEI-401 and must be empirically characterized.

lipophilicity CNS penetration physicochemical properties

Selectivity Profile Inference Relative to Other NAPE-PLD Inhibitor Chemotypes

LEI-401 was validated as a selective NAPE-PLD inhibitor via activity-based protein profiling (ABPP) in Neuro-2a cell lysates, where it engaged NAPE-PLD without prominent off-target labeling at 20 µM [1]. This selectivity was engineered through iterative medicinal chemistry optimization of the pyrimidine-4-carboxamide scaffold. Since N-phenethyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide retains the core pyrimidin-4-yloxy-piperidine motif but with a distinct urea-based N-substituent, its selectivity fingerprint may diverge from LEI-401. Users should be aware that related chemotypes such as benzothiazole piperidine carboxamides (e.g., VU534, VU533) act as NAPE-PLD activators rather than inhibitors, highlighting that structurally similar molecules within the broad piperidine carboxamide family can exhibit opposite functional effects [2]. This reinforces the necessity of target-specific validation.

selectivity off-target activity chemical proteomics

Recommended Application Scenarios for N-phenethyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide Based on Differential Evidence


SAR Probe for Mapping N-Substituent Effects on NAPE-PLD Inhibition

This compound is most appropriately deployed as a structural probe in NAPE-PLD SAR campaigns, where its phenethyl urea substructure can be compared against the constrained phenylpiperidine of LEI-401 and flexible N-methylphenethylamine hit compounds to map the conformational and electronic requirements for optimal potency [1]. Researchers studying the NAPE-PLD binding pocket should use this analogue in parallel with LEI-401 to generate comparative IC50 datasets, which will inform rational design of next-generation inhibitors.

Comparative Pharmacokinetic Profiling for CNS Drug Discovery

Given its distinct predicted lipophilicity relative to LEI-401, the compound is suitable for comparative pharmacokinetic studies to evaluate the impact of increased cLogP on brain penetration, plasma protein binding, and metabolic stability in rodent models [1]. Such data would establish a PK/PD relationship for the phenethyl-substituted chemotype and inform lead optimization decisions in CNS-targeted NAPE-PLD programs.

Chemical Biology Tool for NAE Lipid Modulation in Cellular Assays

Pending in-house IC50 determination, this compound may serve as an alternative chemical tool for reducing N-acylethanolamine (NAE) levels in Neuro-2a or HEK293T cell models expressing human NAPE-PLD [1]. Its structural divergence from LEI-401 provides a valuable orthogonal probe for confirming on-target effects: concordant NAE reduction by two structurally distinct inhibitors strengthens the conclusion that observed lipid changes are NAPE-PLD-dependent rather than off-target artifacts.

Reference Compound for NAPE-PLD vs. FAAH Pathway Dissection

In studies investigating the interplay between NAPE-PLD-mediated biosynthesis and FAAH-mediated degradation of endocannabinoids, this compound—once potency is verified—could be used alongside FAAH inhibitors to dissect the relative contributions of each pathway to NAE tone. The class-level evidence that NAPE-PLD inhibition impairs fear extinction and activates the HPA axis in mice [1] provides a framework for designing behavioral pharmacology experiments with this analogue.

Quote Request

Request a Quote for N-phenethyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.